molecular formula C23H28O7 B13865622 (11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione

(11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione

Cat. No.: B13865622
M. Wt: 416.5 g/mol
InChI Key: JDZQPNMMHWBKCV-GMUYWZDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione is a complex organic compound that belongs to the class of steroids Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The process may include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Acetylation: Addition of acetyl groups to hydroxyl groups.

    Oxidation and Reduction: Specific oxidation and reduction reactions to achieve the desired functional groups.

    Cyclization: Formation of the characteristic steroid ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Acetylating agents: Acetic anhydride, acetyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

(11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex steroids.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of (11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Corticosteroids: Compounds with similar structures and functions, used in anti-inflammatory treatments.

    Anabolic Steroids: Compounds that promote muscle growth and are structurally related to (11beta,16alpha)-21-(Acetyloxy)-11,16,17-trihydroxypregna-1,4,14-triene-3,20-dione.

Uniqueness

What sets this compound apart is its specific structural features and the unique combination of functional groups, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

[2-oxo-2-[(8R,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H28O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-9,15,17-18,20,26-27,29H,4-5,10-11H2,1-3H3/t15-,17-,18+,20+,21-,22-,23-/m0/s1

InChI Key

JDZQPNMMHWBKCV-GMUYWZDJSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1([C@@H](C=C2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)O

Canonical SMILES

CC(=O)OCC(=O)C1(C(C=C2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O

Origin of Product

United States

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